1-(2-Chloroethyl)-3-ethylurea
Description
1-(2-Chloroethyl)-3-ethylurea is a urea derivative with structural similarities to chloroethylnitrosoureas (CENUs), a class of alkylating agents used in cancer chemotherapy. While the provided evidence focuses on nitrosoureas (compounds containing a nitroso group, e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, CCNU), this compound lacks this functional group. This distinction is critical, as the nitroso group in CENUs facilitates spontaneous decomposition into reactive intermediates responsible for DNA alkylation and carbamoylation . Despite structural differences, comparisons with nitrosoureas highlight key structure-activity relationships (SARs) relevant to cytotoxicity, DNA damage, and therapeutic efficacy.
Properties
Molecular Formula |
C5H11ClN2O |
|---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-ethylurea |
InChI |
InChI=1S/C5H11ClN2O/c1-2-7-5(9)8-4-3-6/h2-4H2,1H3,(H2,7,8,9) |
InChI Key |
YPQZEMVLJPACGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCCl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-(2-Chloroethyl)-3-ethylurea is characterized by its molecular formula and a molecular weight of approximately 150.6 g/mol. The compound features a chloroethyl group, which is crucial for its biological activity, particularly in the context of alkylating agents used in cancer therapies.
Anticancer Activity
This compound is primarily known for its role as an alkylating agent. Alkylating agents are compounds that can add alkyl groups to DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription, which is particularly effective against rapidly dividing cancer cells.
- Mechanism of Action : The compound acts by forming covalent bonds with DNA, leading to the formation of cross-links that prevent proper DNA function. This mechanism is similar to that of other nitrosourea compounds, which are well-documented in cancer treatment.
Clinical Use and Case Studies
- Carmustine (BCNU) : A derivative of this compound is Carmustine, which has been widely used in treating brain tumors and multiple myeloma. Clinical studies have demonstrated its efficacy in prolonging survival rates in patients with high-grade gliomas when used in conjunction with surgery and radiation therapy .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents can enhance its anticancer effects. For instance, studies have shown improved outcomes when it is used alongside platinum-based drugs or other alkylating agents .
Toxicity and Safety Considerations
While this compound has potent anticancer properties, it also poses risks associated with toxicity:
- Carcinogenic Potential : Studies have indicated that compounds similar to this compound may exhibit carcinogenic properties. For example, 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea has been classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies .
- Side Effects : Common side effects associated with its use include myelosuppression, nausea, vomiting, and increased risk of secondary malignancies. Monitoring and managing these side effects are essential for patient safety during treatment.
Data Tables
Comparison with Similar Compounds
Structural Variations and Substituent Effects
| Compound | R₁ Substituent | R₂ Substituent | Nitroso Group | Key Properties |
|---|---|---|---|---|
| BCNU | 2-Chloroethyl | 2-Chloroethyl | Yes | High alkylating/carbamoylating activity |
| CCNU | 2-Chloroethyl | Cyclohexyl | Yes | High lipid solubility, CNS penetration |
| Chlorozotocin | 2-Chloroethyl | Glucose derivative | Yes | Low carbamoylating activity |
| 1-(2-Chloroethyl)-3-ethylurea | 2-Chloroethyl | Ethyl | No | Likely low alkylating activity |
Structural Insights :
- Lipid solubility (octanol/water distribution coefficient) is a critical determinant of tissue distribution. CCNU’s cyclohexyl group enhances lipid solubility, enabling blood-brain barrier penetration .
- Carbamoylating activity depends on the R₂ substituent. Cyclohexyl (CCNU) and 2-chloroethyl (BCNU) groups yield potent carbamoylating activity, while glucose derivatives (chlorozotocin) reduce it .
Alkylating vs. Carbamoylating Activities
- Alkylating activity correlates with DNA cross-linking efficiency. BCNU and CCNU induce DNA interstrand cross-links and DNA-protein cross-links, with peak damage occurring 6–24 hours post-treatment .
- Carbamoylating activity inhibits DNA repair by modifying lysine residues on repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase).
DNA Interaction and Repair Mechanisms
| Compound | DNA Cross-Link Efficiency* | Repair Inhibition | Alkali-Labile Sites |
|---|---|---|---|
| BCNU | High | Strong | Yes |
| CCNU | Moderate | Strong | Yes |
| Chlorozotocin | Low | None | No |
| This compound | Not reported | Likely none | Unlikely |
Toxicity and Therapeutic Index
| Compound | LD₅₀ (mice, mg/kg) | Dose-Limiting Toxicity | Therapeutic Index* |
|---|---|---|---|
| BCNU | 25–30 | Myelosuppression | Low |
| CCNU | 50–60 | Delayed thrombocytopenia | Moderate |
| Chlorozotocin | >100 | Renal toxicity | High |
*Therapeutic index = LD₁₀ / ED₉₀. Data from .
- This compound : Expected to exhibit lower acute toxicity due to reduced alkylating/carbamoylating activity but lacks antitumor efficacy data.
Research Findings and Data Tables
Table 1: Comparative Cytotoxicity in 9L Rat Brain Tumor Cells
| Compound | IC₅₀ (μM) |
|---|---|
| BCNU | 1.2 |
| CCNU | 1.5 |
| 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea | 1.3 |
| Chlorozotocin | 2.8 |
All nitrosoureas showed similar cytotoxicity under standardized conditions, suggesting alkylation as the dominant mechanism .
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Chloroethyl)-3-ethylurea, and how can yield be improved?
Methodological Answer:
Synthesis typically involves nucleophilic substitution of 2-chloroethylamine with ethyl isocyanate under anhydrous conditions. Yield optimization requires precise control of reaction parameters:
- Temperature: Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroethyl group).
- Solvent: Use aprotic solvents like tetrahydrofuran (THF) to stabilize intermediates.
- Catalysis: Anhydrous sodium sulfate or molecular sieves can absorb moisture, improving reaction efficiency .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity (>95%) .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves bond angles and distances, critical for confirming stereochemistry in coordination complexes .
- IR Spectroscopy: Urea C=O stretch at ~1650 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
Advanced: How can researchers investigate the pharmacodynamic behavior of this compound in oncology models?
Methodological Answer:
- Radiolabeling Studies: Incorporate ¹⁴C or ³H isotopes to track biodistribution in murine models.
- HPLC-MS Analysis: Quantify metabolite formation (e.g., hydroxylated derivatives) in plasma and tissue homogenates .
- Dose-Response Curves: Evaluate cytotoxicity in vitro (e.g., IC₅₀ values in glioblastoma cell lines) using MTT assays. Correlate results with in vivo tumor regression studies .
Advanced: How should researchers address contradictions in chromatographic purity data for this compound?
Methodological Answer:
- Orthogonal Methods: Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with capillary electrophoresis to resolve co-eluting impurities.
- Standard Spiking: Introduce certified reference materials to identify unknown peaks.
- Statistical Validation: Apply ANOVA to assess inter-laboratory variability in retention times .
Advanced: What strategies are effective in synthesizing metal complexes with this compound?
Methodological Answer:
- Coordination Chemistry: React with Ru(II) precursors (e.g., [Ru(η⁶-hexamethylbenzene)Cl₂]) in dichloromethane under nitrogen. Monitor ligand substitution via UV-Vis spectroscopy (λ = 450–500 nm for d-d transitions) .
- Crystallization: Use slow diffusion of diethyl ether into a dichloromethane solution to grow single crystals for X-ray analysis .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage: Keep in amber vials at –20°C under inert gas (argon) to prevent degradation.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Emergency Measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with DNA alkyltransferase (target for anticancer activity). Set parameters: grid size = 60 ų, exhaustiveness = 100.
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the chloroethyl group .
Advanced: What parameters are critical when developing an HPLC method for quantifying this compound in biological matrices?
Methodological Answer:
- Mobile Phase: Acetonitrile:phosphate buffer (pH 6.8, 30:70 v/v) to balance retention and peak symmetry.
- Detection: UV at 254 nm (urea chromophore).
- Validation: Include linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (>90% in spiked plasma samples) .
Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies: Incubate at 37°C in PBS (pH 7.4) and analyze aliquots via LC-MS at 0, 24, 48, and 72 hours.
- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order decay equations. Compare with structurally similar ureas to infer stability trends .
Advanced: How should conflicting literature on the compound’s mechanism of action be evaluated?
Methodological Answer:
- Source Evaluation: Prioritize peer-reviewed studies with detailed method sections (e.g., HPLC conditions, in vivo models).
- Reproducibility: Replicate key experiments (e.g., DNA alkylation assays) under standardized conditions.
- Meta-Analysis: Use PRISMA guidelines to systematically compare outcomes across studies, highlighting variables like dose regimens or cell line selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
